molecular formula C13H24N2O2 B12830331 tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate

tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate

Cat. No.: B12830331
M. Wt: 240.34 g/mol
InChI Key: BHQQNCJJLHBONO-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyloctahydro-pyrrolo[2,3-c]pyridine core, and a carboxylate functional group

Preparation Methods

The synthesis of tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-c]pyridine core.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a similar structure but differs in the core ring system.

    tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: This compound has a different ring structure and may exhibit different chemical and biological properties.

    tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound contains an iodine atom, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 1-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-7-14(4)11(10)9-15/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQQNCJJLHBONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCN(C2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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